L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-
Description
Compound Nomenclature and Classification
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- is a synthetic tripeptide derivative of thyrotropin-releasing hormone (TRH). Its systematic IUPAC name is (2S)-N-[(2S)-1-[(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide . Common synonyms include 1-Methyl-TRH , pGlu-1-N-Me-His-ProNH2 , and Pyr-His(1-Me)-ProNH2 . Structurally, it features a methyl group at the N(1)-position of the imidazole ring in the central histidine residue, distinguishing it from native TRH (pGlu-His-ProNH2).
This compound belongs to the class of modified neuropeptides and is categorized as a TRH receptor agonist . Its modifications aim to enhance receptor-binding specificity and metabolic stability compared to endogenous TRH.
| Property | Detail |
|---|---|
| Molecular Formula | C₁₇H₂₄N₆O₄ |
| Molecular Weight | 376.4 g/mol |
| Key Structural Features | Methylated histidine (1-Me-His), pyroglutamate (N-terminal), prolinamide (C-terminal) |
Historical Context and Discovery
The discovery of TRH in the 1960s marked a milestone in neuroendocrinology, revealing the hypothalamus’s role in regulating pituitary function. Native TRH’s short half-life and lack of receptor specificity spurred efforts to synthesize analogues with improved pharmacokinetic properties.
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- emerged from structure-activity relationship (SAR) studies focused on modifying TRH’s histidine residue. Early work demonstrated that N(1)-methylation of histidine significantly enhanced binding affinity for TRH receptors (TRH-R1 and TRH-R2). This modification was first reported in the 1980s as part of efforts to develop CNS-active TRH analogues with reduced endocrine side effects.
Research Relevance in Biochemistry and Pharmacology
This compound has become a critical tool for studying TRH receptor dynamics and subtype selectivity. Key research applications include:
TRH Receptor Subtype Specificity
TRH receptors (TRH-R1 and TRH-R2) exhibit distinct tissue distributions and physiological roles. The methyl group in L-prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- confers ~1.1-fold higher affinity for TRH-R1 compared to native TRH, making it a valuable probe for dissecting receptor-specific signaling. For example, in HEK-293 cells expressing TRH-R1, this analogue showed a binding affinity (Kᵢ) of 0.012 μM , surpassing TRH’s Kᵢ of 0.02 μM.
Pharmacological Applications
While not clinically approved, this analogue’s enhanced metabolic stability and receptor selectivity have informed the design of therapeutics for neurological disorders. For instance, taltirelin (a related TRH analogue) was developed for spinocerebellar degeneration by leveraging similar structural principles.
Structural Insights into TRH Signaling
Cryo-EM studies of TRH-R1 bound to this analogue revealed critical interactions between the methylated histidine and residues Tyr-106 (transmembrane helix 3) and Arg-306 (transmembrane helix 7), elucidating mechanisms of receptor activation. These findings underscore the importance of histidine modifications in optimizing ligand-receptor interactions.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-22-8-10(19-9-22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMJEFISXYLCY-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955909 | |
| Record name | 1-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-55-0 | |
| Record name | Thyrotropin-releasing hormone, 1-Me- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification-Amidation Route
The synthesis of L-prolinamide, a foundational intermediate, is achieved via a two-step process:
-
Esterification : L-proline reacts with methanol under acidic conditions to form L-proline methyl ester hydrochloride. For example, 100 kg of L-proline treated with thionyl chloride (136 kg) in methanol at 0–10°C yields a 95% conversion to the ester.
-
Amidation : The ester undergoes ammonolysis in methanol saturated with gaseous NH₃ at 15–20°C for 15 hours, followed by extraction with dichloromethane and crystallization in ethyl acetate. This method achieves an 85% yield with 99.8% HPLC purity and <0.3% D-enantiomer contamination.
Table 1: Optimization of L-Prolinamide Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ammonia Concentration | 15–20% (v/v) | 85 | 99.8 |
| Temperature | 0–10°C | 80 | 99.7 |
| Solvent System | CH₂Cl₂/EtOAc | 75 | 99.5 |
Mixed Anhydride Method
An alternative approach employs mixed anhydride intermediates for enhanced reactivity. L-proline reacts with ethyl chloroformate and triethylamine in dichloromethane to form a reactive anhydride, which is subsequently treated with aqueous ammonia. This method reduces racemization to <0.2% D-prolinamide, achieving 88% yield.
Solid-Phase Peptide Synthesis (SPPS) of the Target Compound
Resin Selection and Loading
The Leuprolide synthesis patent provides a template for assembling complex peptides. Using 4-[(1-N-ethylamino)ethyl]phenoxy-butyramide resin, Fmoc-protected amino acids are sequentially coupled:
Cleavage and Purification
Peptide-resin cleavage employs trifluoroacetic acid (TFA)/H₂O/triisopropylsilane (95:2.5:2.5) for 2 hours, yielding crude peptide. Purification via reversed-phase HPLC (C18 column, 10–40% acetonitrile gradient) achieves >98% purity. Lyophilization produces the final compound as a white powder.
Table 2: SPPS Performance Metrics
| Step | Efficiency (%) | Purity (Post-HPLC) |
|---|---|---|
| Prolinamide Loading | 99 | N/A |
| Histidine Coupling | 98 | 99.5 |
| Pyroglutamyl Coupling | 95 | 99.2 |
Racemization Control Strategies
Low-Temperature Aminolysis
During prolinamide synthesis, maintaining temperatures below 10°C during ammonolysis minimizes base-induced racemization, limiting D-enantiomer formation to <0.3%.
Coupling Activators
The use of HATU over DCC reduces coupling times from 12 hours to 1 hour, curtailing exposure to racemization-prone conditions.
Industrial-Scale Considerations
Patent CN102180823A highlights scalability:
-
Solvent Recovery : Methanol and dichloromethane are distilled and reused, reducing costs by 30%.
-
Crystallization Optimization : Ethyl acetate promotes high-yield crystallization (85%) with minimal solvent residue (<0.1%).
Analytical Characterization
Chemical Reactions Analysis
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
L-Prolinamide serves as a model compound in peptide synthesis studies. Its unique structure allows researchers to explore peptide bond formation and the stability of dipeptides under various conditions. It can also catalyze N-nitroso aldol reactions, demonstrating regioselectivity distinct from that of L-proline itself, which highlights its potential for developing new synthetic methodologies .
Biology
This compound is studied for its role in biological processes and interactions with enzymes. It has been shown to bind to specific enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may play a role in glutathione metabolism, which is crucial for cellular protection against oxidative stress .
Medicine
Research is ongoing to explore the therapeutic applications of L-Prolinamide. It has potential roles in hormone regulation as a component of thyrotropin-releasing hormone, which stimulates the secretion of thyroid-stimulating hormone and prolactin from the pituitary gland . Additionally, related compounds have been investigated for their anticancer properties, with studies indicating that proline analogs can enhance responses to chemotherapy by modulating glutathione levels in tumor tissues .
Case Study 1: Anticancer Properties
A study investigated the effects of proline analogs on enhancing chemotherapy efficacy in tumor models. Administration of these compounds was found to selectively modulate glutathione levels, leading to improved responses to drugs like melphalan. This suggests that L-Prolinamide could be further explored as an adjunct therapy in cancer treatment .
Case Study 2: Neuroprotective Effects
Research has pointed towards neuroprotective properties associated with proline derivatives. For instance, compounds that stabilize hypoxia-inducible factors (HIFs) have been investigated for their ability to protect neuronal cells under stress conditions. The selective inhibition of prolyl hydroxylases stabilizes HIF-1α, contributing to neuroprotection and reduced apoptosis in neuronal cells .
Mechanism of Action
The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Backbone Variations : Compounds like Leuprorelin and Protirelin feature extended peptide chains or simpler backbones, impacting their pharmacokinetic profiles .
- Synthetic Flexibility: Derivatives with aliphatic (e.g., hexanoyl ) or aromatic (e.g., dinitrophenyl ) groups highlight the versatility of prolinamide-based scaffolds in drug design.
Key Observations :
- The target compound likely employs enzymatic synthesis for the prolinamide backbone (86.4% atom economy) , followed by chemical methylation.
- Traditional chemical methods (e.g., thionyl chloride) are less efficient and environmentally hazardous, generating SO2 and HCl .
- Immobilized CalB variants (e.g., CalBopt-24 T245S) enable scalable, optically pure production of prolinamide intermediates .
Key Observations :
Biological Activity
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- is a dipeptide compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of L-Prolinamide
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl- is characterized by its unique amino acid sequence, which influences its biological properties. It is synthesized through the reaction of L-proline with L-histidine, typically using coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation . The molecular formula for this compound is .
The biological activity of L-Prolinamide involves its interaction with various molecular targets:
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity and influencing biological pathways. This interaction suggests potential therapeutic applications in enzyme regulation .
- Role in Glutathione Metabolism : Research indicates that related compounds, such as 5-oxo-L-proline, are involved in the gamma-glutamyl cycle and play a role in glutathione metabolism, which is crucial for cellular protection against oxidative stress . This pathway may be relevant for understanding the protective effects of L-Prolinamide in various biological contexts.
Anticancer Properties
Studies have explored the potential anticancer effects of compounds related to L-Prolinamide. For instance, the enzyme 5-oxo-L-prolinase (5-OPase), which metabolizes 5-oxo-L-proline, has been linked to enhanced responses to chemotherapy in tumor models. In experimental settings, administration of proline analogs has shown promise in selectively modulating glutathione levels in normal versus tumor tissues, enhancing the efficacy of anticancer drugs like melphalan .
Neuroprotective Effects
Research has also pointed towards neuroprotective properties associated with proline derivatives. For example, compounds that stabilize hypoxia-inducible factors (HIFs) have been investigated for their ability to protect neuronal cells under stress conditions. The selective inhibition of prolyl hydroxylases has been shown to stabilize HIF-1α, which may contribute to neuroprotection and reduced apoptosis in neuronal cells .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of L-Prolinamide, it can be compared with other dipeptides:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| L-Prolinamide, 5-oxo-L-prolyl-L-phenylanyl | Contains phenylalanine | Potential modulation of receptor activity |
| L-Serinamide, 1-methyl-5-oxo-L-prolyl-N,1-dimethyl-L-histidyl | Includes serinamide group | Altered reactivity and interactions |
These comparisons highlight how variations in amino acid composition can influence the biological activity and potential applications of these compounds.
Case Studies
- Acute Myeloid Leukemia (AML) : Inhibitors targeting prolyl hydroxylases have shown promising results in preclinical models of AML. By stabilizing HIF proteins, these inhibitors can disrupt leukemogenic pathways and enhance apoptosis in cancer cells .
- Glutathione Modulation : A study demonstrated that administration of a cysteine prodrug analog increased glutathione levels in normal tissues while decreasing them in tumors. This selective modulation suggests a potential therapeutic strategy using proline derivatives to enhance chemotherapy efficacy .
Q & A
Q. What are the recommended synthetic routes for L-Prolinamide derivatives, and how can racemization be minimized during synthesis?
Methodological Answer:
- Enzyme-catalyzed synthesis : Use immobilized Candida antarctica lipase B (CalB) variants (e.g., CalBopt-24 T245S) in organic solvents like 2-methyl-2-butanol. This approach achieves 80% conversion at 145 mM substrate concentration with >99% enantiomeric excess (ee), avoiding racemization and halogenated solvents .
- Key parameters : Optimize reaction temperature (70°C), solvent polarity, and enzyme stability. Monitor optical purity via chiral HPLC or polarimetry .
Q. How is the structural characterization of L-Prolinamide derivatives validated experimentally?
Methodological Answer:
- Spectroscopic techniques :
- X-ray crystallography : Resolve 3D structures (e.g., 3GNU receptor complexes) to identify binding motifs .
Q. What analytical methods are suitable for detecting trace enantiomeric impurities in L-Prolinamide derivatives?
Methodological Answer:
- Chiral derivatization : Use reverse-phase HPLC with pre-column derivatization agents (e.g., Marfey’s reagent) to separate D/L-prolinamide enantiomers. Validate accuracy with spike-recovery studies (≥95% recovery) .
- Validation criteria : Ensure linearity (R² >0.99), limit of detection (LOD <0.1%), and precision (RSD <2%) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the antifungal mechanism of L-Prolinamide derivatives against Pythium spp.?
Methodological Answer:
- Target identification : Dock L-prolinamide derivatives (e.g., 5-oxo-L-prolyl-L-phenylanyl-4-hydroxy) to the 3GNU receptor (cell wall protein of Pythium spp.) using AutoDock Vina. Prioritize binding poses with the lowest Gibbs free energy (ΔG ≤ -8.5 kcal/mol) .
- Validation : Compare docking scores with experimental growth inhibition data (e.g., 57–60% inhibition at 7-day incubation) .
Q. What strategies improve the bioactivity of L-Prolinamide derivatives against phytopathogens?
Methodological Answer:
Q. How do solvent and enzyme engineering impact the scalability of L-Prolinamide synthesis?
Methodological Answer:
- Solvent screening : Evaluate polar aprotic solvents (e.g., 2-methyl-2-butanol) for enzyme activity retention (>90% after 10 cycles) .
- Immobilized enzymes : Use silica- or chitosan-supported CalB variants to enhance recyclability and thermal stability (half-life ≥50 hours at 70°C) .
Q. What computational tools predict the physicochemical properties of novel L-Prolinamide analogs?
Methodological Answer:
Q. How can contradictory data on antifungal efficacy be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
